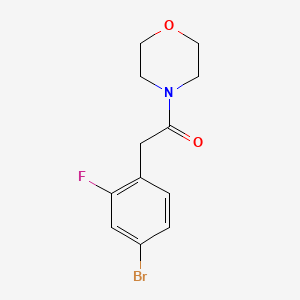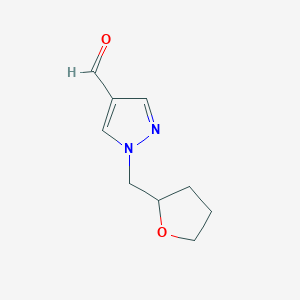![molecular formula C12H14FN3 B1467978 1-{1-[(4-フルオロフェニル)メチル]-1H-ピラゾール-4-イル}エタン-1-アミン CAS No. 1341923-62-3](/img/structure/B1467978.png)
1-{1-[(4-フルオロフェニル)メチル]-1H-ピラゾール-4-イル}エタン-1-アミン
説明
1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine is a useful research compound. Its molecular formula is C12H14FN3 and its molecular weight is 219.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学における研究ツール
この化合物は、様々な生物学的活性を持つことから、薬理学における研究ツールとしても用いられ、様々な生化学的経路や様々な薬物の作用機序を研究するために用いられています。
これらの応用のそれぞれは、「1-{1-[(4-フルオロフェニル)メチル]-1H-ピラゾール-4-イル}エタン-1-アミン」が科学研究、特に新しい治療薬の開発において多用途であることを示しています .
作用機序
Target of Action
The compound, also known as 1-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]ethanamine, is a eugeroic and a weak dopamine reuptake inhibitor . This suggests that its primary targets are likely to be the dopamine transporters in the brain. These transporters play a crucial role in regulating the concentration of dopamine in the synaptic cleft, thereby modulating the signaling of dopamine neurons.
Mode of Action
As a dopamine reuptake inhibitor, 1-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]ethanamine likely works by binding to dopamine transporters and blocking the reuptake of dopamine. This results in an increase in the extracellular concentration of dopamine, enhancing dopaminergic neurotransmission .
生化学分析
Biochemical Properties
1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical processes .
Cellular Effects
The effects of 1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases and transcription factors, leading to altered gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes often results in conformational changes that either enhance or inhibit the enzyme’s activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disrupted metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound undergoes biotransformation through processes such as hydroxylation and N-dealkylation, leading to the formation of metabolites that can further participate in biochemical reactions .
Transport and Distribution
The transport and distribution of 1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, thereby enhancing its efficacy. The compound’s distribution is influenced by factors such as its molecular size, polarity, and affinity for transport proteins .
Subcellular Localization
1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects .
特性
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-9(14)11-6-15-16(8-11)7-10-2-4-12(13)5-3-10/h2-6,8-9H,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBILFUQGZMSTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


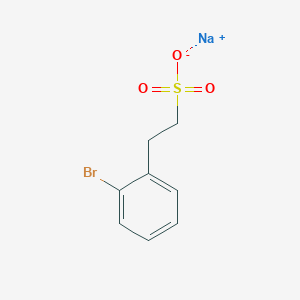
![[1-(2-Methylpropyl)cyclopropyl]methanol](/img/structure/B1467899.png)
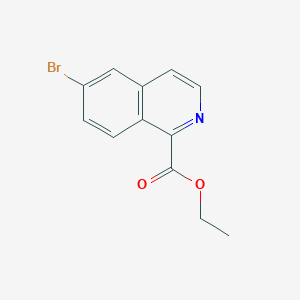
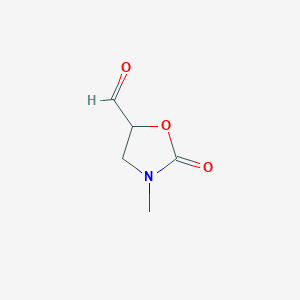
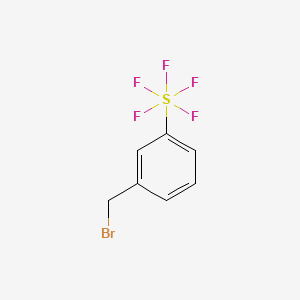
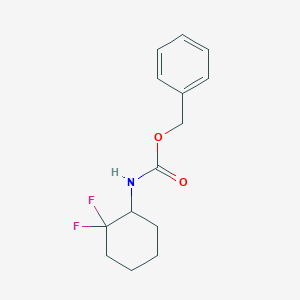
![1-[4-(Morpholine-4-sulfonyl)-3-trifluoromethyl-phenyl]-ethanone](/img/structure/B1467906.png)
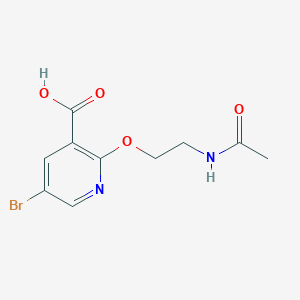
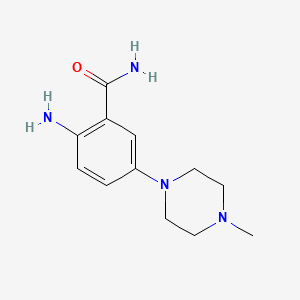
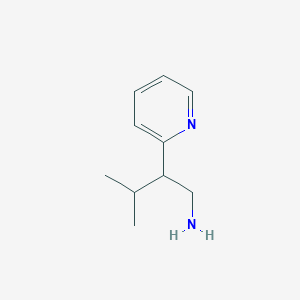
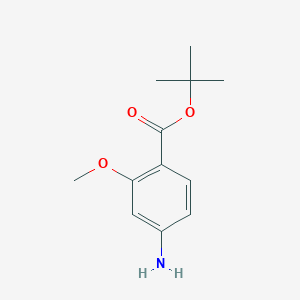
![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone](/img/structure/B1467915.png)
